2,4-Difluorobenzoyl paliperidone-d4

Description

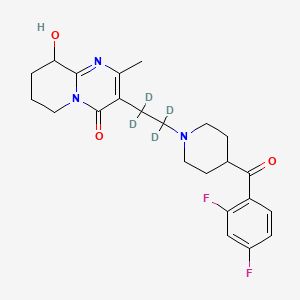

Structure

3D Structure

Properties

Molecular Formula |

C23H27F2N3O3 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C23H27F2N3O3/c1-14-17(23(31)28-9-2-3-20(29)22(28)26-14)8-12-27-10-6-15(7-11-27)21(30)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,29H,2-3,6-12H2,1H3/i8D2,12D2 |

InChI Key |

CVLTWEWVHZQBRJ-FJVJJXCISA-N |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluorobenzoyl Paliperidone-d4

Disclaimer: 2,4-Difluorobenzoyl paliperidone-d4 is a specialized, complex chemical entity for which no comprehensive technical data sheets or whitepapers are publicly available. The information presented herein is a scientifically-informed guide constructed from available literature on its constituent chemical moieties, proposed synthetic pathways, and the established properties of the parent compound, paliperidone. This document is intended for research, scientific, and drug development professionals.

Introduction

This compound is a deuterated analog of a compound structurally related to the atypical antipsychotic drug paliperidone. The name suggests a molecule that incorporates the core structure of paliperidone, is labeled with four deuterium atoms for use in mass spectrometry, and includes a 2,4-difluorobenzoyl moiety. Its primary application is likely as an internal standard for the quantitative analysis of a related analyte in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The stable isotope labeling allows for precise quantification by correcting for variations during sample preparation and analysis.

Paliperidone, the parent compound, is the major active metabolite of risperidone and functions as a centrally active antagonist of dopamine D2 and serotonin 5-HT2A receptors. It is used in the treatment of schizophrenia and schizoaffective disorder.

Chemical Structure and Properties

Based on the nomenclature, a plausible chemical structure for this compound is proposed. In this structure, the piperidine nitrogen of 4-(2,4-difluorobenzoyl)piperidine is alkylated with a deuterated ethyl group, which is attached to the 9-hydroxy-2-methyl-pyrido[1,2-a]pyrimidin-4-one core.

Table 1: Physicochemical Properties of Proposed this compound

| Property | Value |

| Molecular Formula | C29H27D4F2N3O3 |

| Molecular Weight | 525.61 g/mol |

| Monoisotopic Mass | 525.2624 g/mol |

| Appearance | Predicted to be a solid |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol |

Proposed Synthesis

A validated synthetic route for this compound is not publicly available. The following is a proposed multi-step synthesis based on established chemical reactions for related molecules.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of (2,4-Difluorophenyl)(piperidin-1-yl)methanone (Intermediate A)

This procedure is adapted from the synthesis of similar N-acylpiperidines.

-

Dissolve piperidine (2 equivalents) in an appropriate anhydrous solvent such as chloroform or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 2,4-difluorobenzoyl chloride (1 equivalent) to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield (2,4-difluorophenyl)(piperidin-1-yl)methanone.

Step 2: Synthesis of 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (Intermediate B)

This is a hypothetical intermediate. Its synthesis would likely start from a deuterated precursor, such as 2-chloroethanol-d4. The subsequent steps to build the pyridopyrimidinone ring system would follow established literature procedures for paliperidone synthesis. A key step is the chlorination of the corresponding hydroxyethyl intermediate.

-

To a solution of 3-(2-hydroxyethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chloroethyl-d4 intermediate.

Step 3: N-Alkylation to Yield this compound (Final Product)

This final step involves the coupling of the two intermediates.

-

Dissolve Intermediate A ((2,4-difluorophenyl)(piperidin-1-yl)methanone) and Intermediate B (3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one) in a polar aprotic solvent such as acetonitrile or dimethylformamide.

-

Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to the mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition it between water and an organic solvent.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Application in Quantitative Bioanalysis

The primary utility of this compound is as an internal standard in isotope dilution mass spectrometry. Deuterated standards are considered the gold standard for quantitative LC-MS assays due to their similar chemical and physical properties to the analyte of interest.[1][2]

Principles of Use:

-

Co-elution: The deuterated standard co-elutes with the non-labeled analyte during chromatography.

-

Mass Differentiation: It is distinguished from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

-

Correction for Variability: Any sample loss during extraction, or variations in ionization efficiency (matrix effects), will affect both the analyte and the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification.

This is crucial for adhering to regulatory guidelines for bioanalytical method validation, such as those from the FDA.[3][4][5]

Proposed Bioanalytical Method

The following is a proposed LC-MS/MS method for the quantification of a target analyte using this compound as an internal standard.

Table 2: Proposed LC-MS/MS Parameters

| Parameter | Recommended Condition |

| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation from matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Analyte: [M+H]+ -> fragment ionInternal Standard: [M+H]+ (526.3) -> corresponding fragment ion |

-

Spiking: To 100 µL of biological matrix (e.g., plasma), add a known concentration of this compound in a small volume of organic solvent.

-

Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and elute the analyte and internal standard with an appropriate solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system and acquire data using the parameters outlined in Table 2.

-

Quantification: Determine the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mechanism of Action of the Paliperidone Core

While this compound is intended for analytical use, its core structure is derived from paliperidone, an active therapeutic agent. The therapeutic effects of paliperidone are mediated through a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[6][7] It also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[8]

Receptor Binding Affinities:

Paliperidone has a high affinity for 5-HT2A receptors (Ki = 0.4 nM) and also displays nanomolar affinity for human D2 receptors.[9] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.

Caption: Paliperidone's antagonism of D2 and 5-HT2A receptors.

Metabolism of the Paliperidone Core

Paliperidone undergoes limited metabolism in humans, with renal excretion being the primary route of elimination (approximately 59% of a dose is excreted unchanged in the urine).[10][11] Four main metabolic pathways have been identified, none of which accounts for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission.[6][12] This limited metabolism reduces the potential for drug-drug interactions involving the cytochrome P450 enzyme system.

Conclusion

References

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. fda.gov [fda.gov]

- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 5. fda.gov [fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. psychdb.com [psychdb.com]

- 8. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]

- 9. Paliperidone | 5-HT2A Receptor Antagonists: R&D Systems [rndsystems.com]

- 10. Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Paliperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

2,4-Difluorobenzoyl paliperidone-d4 chemical structure

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of Paliperidone-d4, a deuterated analog of the atypical antipsychotic drug paliperidone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and synthesis. A notable clarification is addressed regarding the nomenclature; the term "2,4-Difluorobenzoyl paliperidone-d4" is a misnomer, likely arising from the synthesis precursor, 2,4-difluorophenyl piperidinyl-methanone, which is used to construct the benzisoxazole ring system of the final compound. This guide focuses on the correct entity, Paliperidone-d4, and provides a detailed experimental protocol for the synthesis of its parent compound, paliperidone, highlighting the role of key intermediates. Furthermore, the established pharmacological mechanism of action, central dopamine D2 and serotonin 5-HT2A receptor antagonism, is detailed and visually represented.

Chemical Structure and Identification

The chemical entity of interest is Paliperidone-d4. The "-d4" designation indicates the presence of four deuterium atoms, which are heavy isotopes of hydrogen. These isotopes are strategically placed on the ethyl linker of the molecule. This isotopic labeling is particularly useful in pharmacokinetic studies, serving as an internal standard for the quantification of paliperidone in biological matrices by mass spectrometry.[1][2]

The formal IUPAC name is (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[3]

Chemical Structure of Paliperidone-d4:

(Note: This is a SMILES representation[3] of the structure. A 2D diagram is recommended for formal publications.)

Physicochemical and Pharmacological Data

Quantitative data for Paliperidone-d4 and its non-deuterated parent compound, paliperidone, are summarized below. This data is essential for analytical method development, formulation, and pharmacological assessment.

Table 1: Physicochemical Properties

| Property | Value (Paliperidone-d4) | Value (Paliperidone) | Reference(s) |

| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | C₂₃H₂₇FN₄O₃ | [3][4] |

| Formula Weight | 430.5 g/mol | 426.49 g/mol | [3][4] |

| CAS Number | 1020719-55-4 | 144598-75-4 | [3][4] |

| Physical Form | Solid | Crystals from 2-propanol | [3][5] |

| Melting Point | Not Reported | 179.8 °C | [5] |

| LogP | Not Reported | 1.8 | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Practically insoluble in water | [3][5] |

Table 2: Receptor Binding Affinity (Paliperidone)

| Receptor | Binding Affinity (Ki/Kd) | Type of Activity | Reference(s) |

| Serotonin (5-HT₂ₐ) | 0.22 - 1.21 nM | Antagonist | [6] |

| Dopamine (D₂) | 2.8 - 6.6 nM | Antagonist | [6] |

| α₁-Adrenergic | 1.3 - 11 nM | Antagonist | [6] |

| α₂-Adrenergic | Not specified (active) | Antagonist | [6][7] |

| Histamine (H₁) | 3.4 - 34 nM | Antagonist | [6] |

Experimental Protocols: Synthesis of Paliperidone

The synthesis of paliperidone is a multi-step process. The following protocols describe the formation of a key intermediate derived from 1,3-difluorobenzene and the subsequent condensation to form the final paliperidone structure. The deuterated version (Paliperidone-d4) would be synthesized by using a deuterated version of the chloroethyl intermediate.

Synthesis of Intermediate A: (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride

This intermediate forms the core of the 6-fluoro-1,2-benzisoxazole moiety of paliperidone.

Reaction Scheme: 1,3-Difluorobenzene + Piperidine-4-carbonyl chloride --(AlCl₃, Friedel-Crafts Acylation)--> 1-acetyl-4-(2,4-difluorobenzoyl)piperidine 1-acetyl-4-(2,4-difluorobenzoyl)piperidine --(HCl, Hydrolysis)--> (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride

Protocol:

-

Friedel-Crafts Acylation: To a suitable reactor, add 1,3-difluorobenzene and aluminum chloride (AlCl₃).[8]

-

Slowly add piperidine-4-carbonyl chloride hydrochloride to the mixture at a controlled temperature.[8]

-

Heat the reaction mixture (e.g., 85-90 °C) for several hours until the reaction is complete as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).[8]

-

Upon completion, quench the reaction by carefully pouring the mixture into a mixture of ice and hydrochloric acid.

-

Extract the product with an organic solvent (e.g., methylene chloride), wash, and concentrate to yield the protected intermediate.

-

Deprotection: Reflux the intermediate in 6N hydrochloric acid for approximately 5 hours.[8]

-

Concentrate the reaction mixture under reduced pressure.

-

Recrystallize the residue from a suitable solvent like 2-propanol to yield (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride as a solid.[8]

Synthesis of Intermediate B: 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride

Intermediate A is converted to the benzisoxazole structure via oximation and cyclization.

Protocol:

-

Dissolve (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Intermediate A) and hydroxylamine hydrochloride in ethanol.[9]

-

Add a base (e.g., N,N-diethylethanamine) and reflux the mixture for approximately 3 hours.[9]

-

Cool the reaction mixture to allow the oxime intermediate to precipitate.

-

The subsequent ring-closure to form the benzisoxazole can be achieved under basic conditions, though specific patented procedures may vary.

Final Condensation Step: Synthesis of Paliperidone

This step involves the N-alkylation of the benzisoxazole intermediate with the pyridopyrimidinone core.[10][11]

Reaction Scheme: Intermediate B + 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one --(Base, Solvent)--> Paliperidone

Protocol:

-

Charge a reactor with 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride (Intermediate B) and 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

-

Add a suitable solvent, such as methanol or acetonitrile.[10][11]

-

Add a base, such as sodium bicarbonate or an organic base like diisopropylethylamine, to neutralize the hydrochloride salt and facilitate the reaction.[10]

-

Heat the reaction mixture to reflux (e.g., 62-68 °C) and maintain for several hours until the reaction is complete (monitor by HPLC).[11]

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the solid product, wash with cold solvent, and dry under vacuum to yield crude paliperidone.

-

Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile.[11]

Mechanism of Action and Signaling Pathway

The therapeutic effects of paliperidone in schizophrenia are believed to be mediated through its potent antagonist activity at central dopamine type 2 (D₂) and serotonin type 2A (5-HT₂ₐ) receptors.[6][7][12] The dual blockade is a hallmark of atypical antipsychotics. The higher affinity for 5-HT₂ₐ receptors relative to D₂ receptors may contribute to the lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[12] Paliperidone also exhibits antagonism at adrenergic and histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension.[6]

Experimental Workflow: Synthesis of Paliperidone

The following diagram illustrates the key stages in the synthesis of Paliperidone, starting from the formation of the critical benzisoxazole intermediate.

Caption: Figure 1: Simplified Synthetic Workflow for Paliperidone

Signaling Pathway: Receptor Antagonism

This diagram illustrates the primary mechanism of action of Paliperidone at the synaptic level.

Caption: Figure 2: Paliperidone's Primary Signaling Pathway

References

- 1. WO2009074333A1 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 2. Paliperidone-d4 [simsonpharma.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Paliperidone - Wikipedia [en.wikipedia.org]

- 5. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]

- 12. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Difluorobenzoyl Paliperidone-d4

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Difluorobenzoyl Paliperidone-d4, a deuterated isotopologue of a Paliperidone impurity. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction

Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic agent used for the treatment of schizophrenia and schizoaffective disorder. Its therapeutic effect is mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] Deuterated versions of pharmaceutical compounds, such as Paliperidone-d4, are valuable as internal standards for pharmacokinetic studies and can sometimes exhibit altered metabolic profiles.[2]

The nomenclature "this compound" suggests a relationship to an impurity or a synthetic precursor rather than a direct modification of the final paliperidone structure. In the synthesis of the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, a common starting material is 4-(2,4-difluorobenzoyl)piperidine.[3] Incomplete reaction or side reactions during the conversion of this precursor can lead to the formation of impurities retaining the 2,4-difluorobenzoyl moiety. This guide will therefore focus on the synthesis of a potential impurity, N-(1-(2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl-d4)piperidin-4-yl)-2,4-difluorobenzamide, and its characterization.

Synthesis Pathway

The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of a deuterated side chain and a piperidine core, followed by their coupling.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (Deuterated Side Chain)

This intermediate is synthesized via a multi-step process, with deuteration introduced in the ethyl side chain. A plausible method involves the reaction of a suitable precursor with a deuterated source. The general, non-deuterated synthesis is described in the literature and can be adapted.[4]

Step 2: Synthesis of N-(piperidin-4-yl)-2,4-difluorobenzamide (Piperidine Core)

-

Reaction: 4-Aminopiperidine is acylated using 2,4-difluorobenzoyl chloride in the presence of a base.

-

Procedure: To a solution of 4-aminopiperidine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, 2,4-difluorobenzoyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound (Final Coupling)

-

Reaction: N-(piperidin-4-yl)-2,4-difluorobenzamide is alkylated with 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.

-

Procedure: A mixture of N-(piperidin-4-yl)-2,4-difluorobenzamide (1 equivalent), 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (1 equivalent), a base (e.g., potassium carbonate or diisopropylethylamine, 2-3 equivalents), and a catalytic amount of potassium iodide is refluxed in a suitable solvent (e.g., acetonitrile or methyl isobutyl ketone) for an extended period (e.g., 24-48 hours).[5] The reaction progress is monitored by HPLC.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with water. The organic layer is dried and concentrated. The final product is purified using column chromatography on silica gel.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Analytical Workflow

Caption: Analytical workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected analytical data for this compound.

| Technique | Parameter | Expected Result |

| HPLC/UPLC | Purity | >98% (as determined by peak area) |

| HRMS | Exact Mass | Calculated for C29H28D4F2N4O4 [M+H]+, observed value should be within ± 5 ppm |

| ¹H NMR | Chemical Shifts (δ, ppm) | Signals corresponding to the aromatic protons of the 2,4-difluorobenzoyl group, the piperidine ring protons, and the protons of the pyrido[1,2-a]pyrimidin-4-one core. The signals for the ethyl linker protons will be absent or significantly reduced. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Resonances for all carbon atoms in the molecule, including the carbonyl carbons and the carbons bearing fluorine atoms (with characteristic C-F coupling). |

| ¹⁹F NMR | Chemical Shifts (δ, ppm) | Two distinct signals for the two fluorine atoms on the benzoyl ring. |

| ²H NMR | Chemical Shifts (δ, ppm) | A signal corresponding to the deuterons on the ethyl linker. |

| FT-IR | Wavenumbers (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and pyrimidinone), C-F stretching, and aromatic C-H stretching. |

Signaling Pathways and Mechanism of Action

While this compound is primarily considered as an impurity or a reference standard, its potential pharmacological activity would likely be influenced by the structural modifications compared to paliperidone. Paliperidone's primary mechanism of action involves the antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[6]

Caption: Simplified signaling pathway of Paliperidone.

The introduction of the 2,4-difluorobenzoyl group in place of the benzisoxazole moiety would significantly alter the molecule's binding affinity for these receptors. In silico docking studies and in vitro receptor binding assays would be necessary to elucidate the pharmacological profile of this specific compound.

Conclusion

This technical guide has outlined a plausible synthetic route and a comprehensive characterization strategy for this compound. The synthesis is based on established chemical transformations, adapted for the introduction of a deuterium label and the specific impurity moiety. The detailed analytical workflow is essential for the unambiguous identification and purity assessment of the final compound, which is critical for its use as a reference standard in pharmaceutical analysis. Further pharmacological studies would be required to determine the biological activity of this paliperidone derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Paliperidone-d4 [simsonpharma.com]

- 3. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. US8481729B2 - Processes for the preparation of paliperidone - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

2,4-Difluorobenzoyl paliperidone-d4 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, proposed synthesis, and potential analytical applications of 2,4-Difluorobenzoyl Paliperidone-d4. This deuterated derivative of paliperidone, acylated with a 2,4-difluorobenzoyl group, is a specialized chemical entity, primarily available through custom synthesis for use as an internal standard in analytical assays.

Core Physical and Chemical Properties

Precise experimental data for this compound is not extensively published. However, based on the known properties of Paliperidone and related acylated derivatives, the following tables summarize the available and inferred data.

General and Chemical Properties

| Property | Paliperidone | Paliperidone-d4 | This compound (Inferred) |

| Chemical Formula | C₂₃H₂₇FN₄O₃[1] | C₂₃H₂₃D₄FN₄O₃ | C₃₀H₂₇D₄F₃N₄O₄ |

| Molecular Weight | 426.48 g/mol [1] | 430.51 g/mol | 589.61 g/mol |

| CAS Number | 144598-75-4[1] | 1020719-55-4 | Not available |

| Appearance | Solid, crystals from 2-propanol[1] | Solid | Solid |

| IUPAC Name | 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[1] | 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl-d4}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | (3-{2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl-d4}-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl) 2,4-difluorobenzoate |

Physicochemical Properties

| Property | Paliperidone | Paliperidone Palmitate (Acyl Derivative Example) | This compound (Inferred) |

| Melting Point | 179.8 °C[1] | ~117.92 °C[2] | Expected to be a crystalline solid with a distinct melting point, likely different from paliperidone due to the large acyl group. |

| Boiling Point | Not available | Not available | Expected to be high and likely to decompose before boiling under atmospheric pressure. |

| Solubility | Practically insoluble in water[1] | Very slightly soluble in ethanol and methanol, practically insoluble in polyethylene glycol 400 and propylene glycol, and slightly soluble in ethyl acetate.[2] | Expected to have low aqueous solubility and be soluble in organic solvents like dichloromethane, chloroform, and methanol. |

| LogP | 1.8[1] | Not available | Expected to be significantly higher than paliperidone due to the lipophilic 2,4-difluorobenzoyl group. |

Proposed Synthesis and Experimental Protocols

While a specific, validated synthesis for this compound is not publicly available, a plausible synthetic route can be proposed based on established acylation reactions of paliperidone and its derivatives. The following outlines a potential experimental protocol.

Proposed Synthesis of this compound

The synthesis would likely involve the acylation of Paliperidone-d4 at the secondary alcohol (9-hydroxy) position using 2,4-difluorobenzoyl chloride in the presence of a non-nucleophilic base.

Materials:

-

Paliperidone-d4

-

2,4-Difluorobenzoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., DCM/Methanol gradient)

Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Paliperidone-d4 in anhydrous DCM.

-

Base Addition: Add an excess of a non-nucleophilic base, such as TEA or DIPEA (approximately 1.5-2.0 equivalents), to the solution and stir at room temperature.

-

Acylation: Slowly add 2,4-difluorobenzoyl chloride (approximately 1.2-1.5 equivalents) to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Visualization of Workflows

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Analytical Workflow for Quantification using LC-MS/MS

This compound is ideally suited as an internal standard for the quantification of an analogous non-deuterated analyte in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

-

Sample Preparation:

-

Spike biological samples (e.g., plasma, urine) with a known concentration of this compound (internal standard).

-

Perform protein precipitation or solid-phase extraction (SPE) to remove interferences.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC Separation:

-

Inject the prepared sample into an LC system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

Ionize the eluent using an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Detect the analyte and the internal standard using Multiple Reaction Monitoring (MRM). Select specific precursor-product ion transitions for both the analyte and this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration in prepared standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

Caption: General analytical workflow for quantification using an internal standard.

Signaling Pathways and Mechanism of Action

The core molecule, paliperidone, is an atypical antipsychotic. Its therapeutic effects in conditions like schizophrenia are believed to be mediated through a combination of antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[1][3] It also exhibits antagonist activity at α₁ and α₂ adrenergic receptors and H₁ histaminergic receptors.[3] The addition of a 2,4-difluorobenzoyl group and deuterium labels in this compound does not alter its fundamental mechanism of action but is intended for use as a stable internal standard in bioanalytical methods.

Caption: Receptor antagonism of the parent compound, Paliperidone.

References

In-depth Technical Guide: Paliperidone and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone, the primary active metabolite of risperidone, is a cornerstone in the treatment of schizophrenia and schizoaffective disorder.[1][2][3][4] Its mechanism of action involves a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1][2][3][5][6] The deuterated form, paliperidone-d4, serves as a valuable internal standard in pharmacokinetic studies and other analytical applications.[7]

Quantitative Data

The following table summarizes key quantitative data for paliperidone and paliperidone-d4.

| Property | Paliperidone | Paliperidone-d4 |

| CAS Number | 144598-75-4[8] | 1020719-55-4[9][10] |

| Molecular Formula | C₂₃H₂₇FN₄O₃[1] | C₂₃H₂₃D₄FN₄O₃[9] |

| Molecular Weight | 426.48 g/mol | 430.51 g/mol [9] |

Experimental Protocols

Synthesis of Paliperidone

The synthesis of paliperidone can be achieved through various routes, often starting from precursors of risperidone.[11][12] A common method involves the alkylation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[12]

Exemplary Alkylation Protocol:

-

Dissolve 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in a suitable solvent, such as methanol.[13]

-

Add a base, for instance, sodium bicarbonate or diisopropylethylamine, to the mixture to facilitate the reaction.[13]

-

Reflux the reaction mixture for a specified period, typically several hours, while monitoring the progress via a suitable analytical technique like HPLC.[13]

-

Upon completion, cool the mixture and isolate the crude paliperidone product.

-

Purify the crude product through recrystallization from a solvent such as diethyl ether to obtain substantially pure paliperidone.[11]

Analytical Method for Paliperidone in Human Plasma

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is commonly employed for the quantification of paliperidone in biological matrices, using paliperidone-d4 as an internal standard.[7]

Sample Preparation (Solid Phase Extraction): [7]

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB) with methanol followed by Milli-Q water.

-

Load the plasma sample, to which paliperidone-d4 internal standard has been added, onto the SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Elute the analyte and internal standard with a suitable elution solvent, such as methanol.

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., octadecylsilane chemically bonded silica).[14]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile).[7][14]

-

Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode, monitoring for specific parent-daughter ion transitions for both paliperidone and paliperidone-d4.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Paliperidone

Paliperidone's therapeutic effects in schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2][3][5][6] The drug also exhibits antagonistic effects at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects.[1][3][5][6]

Caption: Paliperidone's receptor binding profile and downstream effects.

Analytical Workflow for Paliperidone Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of paliperidone in a biological matrix using an internal standard.

Caption: Workflow for paliperidone analysis in plasma.

References

- 1. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. psychdb.com [psychdb.com]

- 4. Paliperidone - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. psychscenehub.com [psychscenehub.com]

- 7. researchgate.net [researchgate.net]

- 8. biorbyt.com [biorbyt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Paliperidone-d4 [simsonpharma.com]

- 11. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. CN104597170B - Method for separating and determining paliperidone palmitate related substances and content - Google Patents [patents.google.com]

A Technical Guide to Paliperidone-d4: Synthesis, Suppliers, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Paliperidone-d4, a deuterated analog of the atypical antipsychotic paliperidone. This document will clarify the nomenclature related to its precursors, detail its synthesis, provide a list of suppliers, and describe its mechanism of action through its primary signaling pathways.

It is important to clarify that "2,4-Difluorobenzoyl paliperidone-d4" is not a standard chemical name. The "2,4-Difluorobenzoyl" moiety is a critical component of a key precursor, 4-(2,4-difluorobenzoyl)piperidine, which is used in the synthesis of paliperidone. This guide will focus on Paliperidone-d4, including the role of this precursor in its synthesis.

Supplier and Pricing Information for Paliperidone-d4

Paliperidone-d4 is available from several specialized chemical suppliers who provide reference standards and isotopically labeled compounds for research purposes. Pricing is typically available upon request.

| Supplier | Product Name | CAS Number | Notes |

| Simson Pharma | Paliperidone D4 | 1020719-55-4 | Offers the compound as a reference standard.[1] |

| Cayman Chemical | Paliperidone-d4 | 1020719-55-4 | Provides the compound for use as an internal standard in GC- or LC-MS.[2] |

| Sussex Research | Paliperidone-d4 | 1020719-55-4 | Available for research and development use. |

| Shimadzu | [2H4]-Paliperidone | 1020719-55-4 | Offers the compound with high isotopic enrichment.[3] |

Synthesis and Experimental Protocols

The synthesis of Paliperidone-d4 involves the preparation of key intermediates followed by a condensation reaction. While a specific, detailed protocol for the deuteration step to produce Paliperidone-d4 is not publicly available, the general synthetic route for paliperidone is well-documented. The deuterated version is likely synthesized by using a deuterated starting material for the ethyl linker.

The overall synthesis can be conceptualized as follows:

Caption: Synthesis workflow for Paliperidone-d4.

2.1. Experimental Protocol: Synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (Precursor A)

This protocol is based on the Friedel-Crafts acylation reaction.

-

Materials: N-formylisonipecotic acid chloride, aluminum chloride, 1,3-difluorobenzene, ice-water.

-

Procedure:

-

To a slurry of 39 g of aluminum chloride in 120 ml of 1,3-difluorobenzene, add 30 g of N-formylisonipecotic acid chloride dropwise with stirring.

-

The reaction mixture is stirred under reflux for two hours.

-

After the reaction is complete, the mixture is poured into 1 liter of ice-water.

-

The resulting product, 4-(2,4-Difluorobenzoyl)-N-formylpiperidine, can be isolated and then deprotected to yield 4-(2,4-difluorobenzoyl)piperidine hydrochloride.[]

-

2.2. Experimental Protocol: Synthesis of Paliperidone

This protocol describes the condensation of the two primary precursors.

-

Materials: 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one (Precursor B), 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride (derived from Precursor A), a base (e.g., diisopropylamine or sodium carbonate), and a solvent (e.g., methanol or acetonitrile).

-

Procedure:

-

Combine Precursor B and the deprotected Precursor A derivative in a suitable solvent such as methanol.

-

Add a base, such as diisopropylamine, to the mixture.

-

The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by HPLC.

-

Upon completion, the mixture is cooled to allow for the crystallization of paliperidone.

-

The solid product is then filtered, washed with a cold solvent, and dried under a vacuum to yield paliperidone.[5]

-

2.3. Note on the Synthesis of Paliperidone-d4

The deuteration of paliperidone to yield Paliperidone-d4 is achieved by using a deuterated version of one of the precursors. Based on the chemical structure of Paliperidone-d4, the four deuterium atoms are located on the ethyl linker. This indicates that a deuterated version of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Precursor B), specifically 3-(2-chloroethyl-d4)-..., is used in the condensation step. The synthesis of this deuterated precursor would involve using a deuterated starting material in its own synthesis. While specific protocols for this deuteration are proprietary, the general principles of isotopic labeling in organic synthesis would apply.

Signaling Pathways and Mechanism of Action

Paliperidone's therapeutic effects in treating schizophrenia and schizoaffective disorder are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[6]

3.1. Dopamine D2 Receptor Antagonism

In the mesolimbic pathway of the brain, an overactivity of dopamine is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). Paliperidone acts as an antagonist at D2 receptors, blocking the binding of dopamine. This blockade reduces the downstream signaling cascade, which is mediated through the G-protein Gi. The inhibition of Gi leads to a decrease in the inhibition of adenylyl cyclase, which in turn modulates the levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA). By blocking D2 receptors, paliperidone helps to normalize dopaminergic neurotransmission.

Caption: Paliperidone's antagonism of the Dopamine D2 receptor.

3.2. Serotonin 5-HT2A Receptor Antagonism

Paliperidone also exhibits high affinity for serotonin 5-HT2A receptors, where it acts as an antagonist. The 5-HT2A receptor is coupled to the Gq G-protein. Blockade of this receptor by paliperidone prevents serotonin from initiating the Gq signaling cascade. This cascade normally involves the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG act as second messengers, leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively. The antagonism of 5-HT2A receptors is thought to contribute to paliperidone's efficacy against the negative symptoms of schizophrenia and may also reduce the likelihood of extrapyramidal side effects that can be associated with D2 antagonism alone.

Caption: Paliperidone's antagonism of the Serotonin 5-HT2A receptor.

References

- 1. Paliperidone D4 | CAS No- 1020719-55-4 | Simson Pharma Limited [simsonpharma.com]

- 2. caymanchem.com [caymanchem.com]

- 3. [2H4]-Paliperidone | 1020719-55-4 | Metabolites | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. sussex-research.com [sussex-research.com]

Isotopic Purity of 2,4-Difluorobenzoyl Paliperidone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2,4-Difluorobenzoyl paliperidone-d4, a deuterated analog of the atypical antipsychotic medication paliperidone. This stable isotope-labeled compound serves as a critical internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of paliperidone in complex biological matrices. This document outlines the methodologies for determining isotopic enrichment and presents a framework for interpreting the resulting data.

Core Concepts in Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains the desired stable isotope at a specific position. For this compound (rac 9-Hydroxy Risperidone-d4), the deuterium atoms are typically introduced into the ethyl group of the paliperidone structure. The determination of its isotopic purity is crucial to ensure the accuracy and reliability of quantitative bioanalytical methods.

Quantitative Data Summary

The chemical purity of commercially available this compound is typically greater than 95% as determined by High-Performance Liquid Chromatography (HPLC)[1]. The isotopic purity, which details the distribution of deuterated species, is determined by mass spectrometry. While a specific certificate of analysis with the exact isotopic distribution is not publicly available, a representative isotopic distribution for a high-quality batch of this compound is presented below for illustrative purposes.

| Isotopologue | Designation | Representative Abundance (%) |

| C₂₃H₂₇FN₄O₃ | d₀ (Unlabeled) | 0.5 |

| C₂₃H₂₆DFN₄O₃ | d₁ | 1.0 |

| C₂₃H₂₅D₂FN₄O₃ | d₂ | 2.5 |

| C₂₃H₂₄D₃FN₄O₃ | d₃ | 5.0 |

| C₂₃H₂₃D₄FN₄O₃ | d₄ (Fully Labeled) | 91.0 |

Note: The data in this table is representative and may vary between different batches and suppliers. For precise data, refer to the Certificate of Analysis provided by the supplier.

Experimental Protocols

The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Distribution Analysis

High-resolution mass spectrometry (HRMS) is the definitive method for quantifying the distribution of isotopologues.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is further diluted to a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is used. The LC system separates the analyte from any potential impurities before it enters the mass spectrometer.

-

Data Acquisition: The mass spectrometer is operated in full-scan mode to acquire the mass-to-charge ratio (m/z) of the molecular ions. For this compound, the expected [M+H]⁺ ion for the d₄ species is approximately 431.23.

-

Data Analysis: The acquired mass spectrum is analyzed to determine the relative abundance of the molecular ions corresponding to the d₀, d₁, d₂, d₃, and d₄ isotopologues. The isotopic purity is calculated from the relative peak areas of these ions.

NMR Spectroscopy for Positional Purity and Confirmation

¹H and ²H NMR spectroscopy can be employed to confirm the position of deuterium labeling and to provide an independent measure of isotopic enrichment.

Methodology:

-

Sample Preparation: A sufficient amount of the this compound sample (typically 5-10 mg) is dissolved in a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons in the deuterated positions (the ethyl group) confirms the location of the deuterium labels. The residual proton signals in these positions can be integrated to provide a semi-quantitative measure of isotopic purity.

-

²H NMR Analysis: A ²H NMR spectrum is acquired to directly observe the deuterium signals. The presence of a signal at the chemical shift corresponding to the labeled positions provides direct evidence of deuteration.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination.

This comprehensive approach, combining high-resolution mass spectrometry and NMR spectroscopy, ensures a thorough and accurate characterization of the isotopic purity of this compound, a critical requirement for its use as a reliable internal standard in demanding bioanalytical applications.

References

Technical Guide: Analysis of Paliperidone and its Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical considerations for paliperidone, with a focus on its deuterated internal standard, paliperidone-d4, and a key related substance, 2,4-Difluorobenzoyl paliperidone. This document is intended for professionals in pharmaceutical research and development and quality control.

Introduction to Paliperidone

Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic agent used for the treatment of schizophrenia and schizoaffective disorder.[1][2][3] Its therapeutic effects are believed to be mediated through a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1][4][5][6] Paliperidone also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects.[1][2][4][5][6]

Key Compounds in Paliperidone Analysis

In the development and quality control of paliperidone, it is crucial to utilize appropriate internal standards for quantitative analysis and to monitor for any related substances or impurities.

2.1. Paliperidone-d4: The Internal Standard

Paliperidone-d4 is a deuterated form of paliperidone, commonly used as an internal standard in bioanalytical and pharmaceutical assays.[7][8] The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, allowing for its differentiation from the non-deuterated analyte in mass spectrometry, without significantly altering its chemical properties.[7]

2.2. 2,4-Difluorobenzoyl Paliperidone: A Related Substance

2,4-Difluorobenzoyl paliperidone is recognized as a related substance or impurity of paliperidone.[9] Monitoring and controlling such impurities is a critical aspect of ensuring the quality and safety of the active pharmaceutical ingredient (API).[10]

Table 1: Physicochemical Properties of Paliperidone-d4 and 2,4-Difluorobenzoyl Paliperidone

| Property | Paliperidone-d4 | 2,4-Difluorobenzoyl Paliperidone |

| Catalogue No. | PA STI 071190[9] | PA 16 0021005[9] |

| CAS Number | 1020719-55-4[9] | 2640158-02-5[9] |

| Molecular Formula | C₂₃H₂₃D₄FN₄O₃[9] | C₂₃H₂₇F₂N₃O₃[9] |

| Molecular Weight | 430.51 g/mol [9] | 431.48 g/mol [9] |

Mechanism of Action: Signaling Pathway

The therapeutic action of paliperidone is primarily attributed to its interaction with central nervous system receptors. The diagram below illustrates the proposed signaling pathway.

Caption: Proposed mechanism of action of Paliperidone.

Experimental Protocols for Analysis

A robust analytical method is essential for the quantification of paliperidone and the detection of related substances. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a commonly employed technique.[8]

4.1. Sample Preparation

A solid-phase extraction (SPE) technique is often utilized for the extraction of paliperidone and its internal standard from a biological matrix like human plasma.[8]

Experimental Workflow for Sample Preparation

Caption: Solid-Phase Extraction (SPE) workflow for paliperidone analysis.

4.2. HPLC-MS/MS Method

The following table outlines a typical starting point for an HPLC-MS/MS method for the analysis of paliperidone. Method optimization and validation are required for specific applications.

Table 2: Example HPLC-MS/MS Parameters

| Parameter | Suggested Conditions |

| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Paliperidone: To be determined empiricallyPaliperidone-d4: To be determined empirically2,4-Difluorobenzoyl Paliperidone: To be determined empirically |

Synthesis and Quality Control

The synthesis of paliperidone is a multi-step process, and impurities can be introduced at various stages.[10][11][12] For instance, didehydro paliperidone is a known impurity that can arise during synthesis.[10] The presence of impurities like 2,4-Difluorobenzoyl paliperidone must be monitored to ensure the final API meets the stringent purity requirements set by regulatory bodies.

Logical Relationship in Quality Control

Caption: Quality control workflow for paliperidone API.

Conclusion

The analytical control of paliperidone is a multifaceted process that requires specific reagents and robust methodologies. The use of deuterated internal standards like paliperidone-d4 is essential for accurate quantification, while the monitoring of related substances such as 2,4-Difluorobenzoyl paliperidone is critical for ensuring the safety and efficacy of the final drug product. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers in the pharmaceutical industry.

References

- 1. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. psychdb.com [psychdb.com]

- 3. biorbyt.com [biorbyt.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]

- 7. Paliperidone-d4 [simsonpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]

A Technical Guide to Paliperidone and Its Deuterated Derivatives in Research

Abstract: This technical guide provides an in-depth overview of paliperidone, a second-generation antipsychotic, and the strategic development of its deuterated derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. The document details paliperidone's mechanism of action, pharmacokinetics, and metabolic pathways. Furthermore, it explores the application of deuterium substitution to modify its pharmacokinetic profile through the kinetic isotope effect. This guide compiles quantitative data from preclinical and clinical studies into structured tables and outlines key experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate critical signaling pathways and experimental workflows, offering a comprehensive resource for understanding and advancing research in this area.

Pharmacology of Paliperidone

Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent approved for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic effects are primarily attributed to its unique receptor binding profile.

Mechanism of Action and Receptor Profile

The therapeutic activity of paliperidone is believed to be mediated through a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1][3][4] Unlike many other antipsychotics, it demonstrates limited involvement with the cytochrome P450 (CYP) enzyme system for its metabolism, which reduces the potential for certain drug-drug interactions.[5][6] Paliperidone also acts as an antagonist at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[3][4][6] It possesses no significant affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors.[4][7][8]

Signaling Pathways

Paliperidone's antagonism of D2 and 5-HT2A receptors modulates downstream signaling cascades in the brain, which is central to its antipsychotic effect. By blocking D2 receptors in the mesolimbic pathway, it is thought to reduce the positive symptoms of schizophrenia. Its potent 5-HT2A receptor blockade, relative to its D2 blockade, is characteristic of atypical antipsychotics and is believed to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to older, typical antipsychotics.[4]

Pharmacodynamics: Receptor Affinities and Occupancy

The clinical efficacy and side-effect profile of paliperidone are closely linked to its binding affinities for various neurotransmitter receptors and the resulting in-vivo receptor occupancy at therapeutic doses.

Table 1: Receptor Binding Affinities (Ki/Kd) of Paliperidone

| Receptor | Binding Affinity Range (nM) | Reference(s) |

|---|---|---|

| Serotonin 5-HT2A | 0.22 - 1.21 | [8] |

| Dopamine D2 | 2.8 - 6.6 | [8] |

| α1-Adrenergic | 1.3 - 11 | [8] |

| H1 (Histamine type 1) | 3.4 - 34 |[8] |

Positron Emission Tomography (PET) studies have been crucial in establishing the relationship between paliperidone dosage, plasma concentration, and central D2 receptor occupancy. An occupancy of 70-80% is generally considered optimal for therapeutic efficacy while minimizing the risk of extrapyramidal symptoms.[8][9]

Table 2: Dose-Dependent Dopamine D2 Receptor Occupancy with Paliperidone ER

| Parameter | Value | Brain Region | Reference(s) |

|---|---|---|---|

| Therapeutic Occupancy Range | 70 - 80% | Striatum & Temporal Cortex | [9] |

| Dose for 70-80% Occupancy | 6 - 9 mg/day | Striatum & Temporal Cortex | [9] |

| Plasma Level for 60-80% Occupancy | 45 - 80 ng/mL | Not Specified | [10] |

| ED50 | 2.38 mg/day | Striatum | [9] |

| ED50 | 2.84 mg/day | Temporal Cortex |[9] |

Pharmacokinetics and Metabolism

Paliperidone exhibits a distinct pharmacokinetic profile characterized by limited hepatic metabolism and predominant renal excretion.[5]

Table 3: Key Pharmacokinetic Parameters of Paliperidone

| Parameter | Value | Formulation | Reference(s) |

|---|---|---|---|

| Oral Bioavailability | 28% | Extended-Release (ER) Tablet | [1] |

| Plasma Protein Binding | 74% | Racemic Paliperidone | [1] |

| Terminal Elimination Half-life | ~23 hours | Extended-Release (ER) Tablet | [5] |

| Time to Peak (Cmax) | 23-34 days | 3-Month Palmitate Injection | [11] |

| Half-life | ~2-4 months | 3-Month Palmitate Injection | [11] |

| Primary Route of Elimination | Renal Excretion (~59% unchanged) | Not Specified |[5] |

Metabolic Pathways

Paliperidone undergoes four primary, minor metabolic transformations: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission. None of these pathways account for more than 10% of the administered dose.[1] While in vitro studies suggest some involvement of CYP2D6 and CYP3A4, their role in the overall elimination of paliperidone in vivo is limited.[1][5][12]

Deuterated Derivatives of Paliperidone

The "deuterium switch" is a drug development strategy where hydrogen atoms at specific, metabolically vulnerable positions on a molecule are replaced with their heavy isotope, deuterium.[13] This modification can significantly alter the drug's metabolic fate.

The Kinetic Isotope Effect (KIE)

The foundation of this strategy is the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond.[14] Consequently, enzymes like the cytochrome P450 family, which catalyze the cleavage of these bonds during metabolism, do so at a slower rate for the deuterated compound.[15][16] This can lead to a reduced rate of metabolism, potentially increasing the drug's half-life and systemic exposure.[17][18]

Rationale and Regulatory Pathway

For a drug like paliperidone, which already undergoes limited metabolism, the rationale for deuteration would be to further stabilize the molecule against its minor metabolic pathways. This could potentially lead to even lower inter-individual variability in plasma concentrations and a more predictable pharmacokinetic profile.

Deuterated drugs are often considered New Chemical Entities (NCEs) by regulatory bodies like the U.S. FDA, granting them market exclusivity.[13][19] The development can sometimes be streamlined via an abbreviated regulatory pathway, such as the 505(b)(2) application, which allows the use of data from the non-deuterated parent drug to support the new application.[13][14][20]

Key Experimental Methodologies

In Vivo Receptor Occupancy Imaging (PET)

Objective: To quantify the binding of paliperidone to central D2 receptors in living subjects, establishing a dose-occupancy relationship.

Protocol Outline:

-

Subject Selection: Healthy volunteers or patients with schizophrenia are recruited. Participants undergo a full medical and psychiatric screening.

-

Radiotracer Selection: Two common radiotracers are used:

-

[11C]raclopride: For quantifying D2 receptor occupancy in the high-density striatal regions.

-

[11C]FLB 457: For quantifying D2 receptor occupancy in low-density extrastriatal regions, such as the temporal cortex.[9]

-

-

Study Design: This is often a multiple-dose study where subjects receive a fixed daily dose of paliperidone ER (e.g., 3, 9, or 15 mg/day) for a period sufficient to reach steady-state plasma concentrations (e.g., 2-6 weeks).[8][9]

-

PET Scans: Following the dosing period, each subject undergoes two PET scans on the same day, one with each radiotracer.

-

Blood Sampling: Venous blood samples are collected throughout the PET scan to measure the plasma concentration of paliperidone and the parent radiotracer.

-

Image Analysis: Dynamic PET images are reconstructed. The binding potential (BPND), an index of receptor density and affinity, is calculated for various brain regions using kinetic modeling.

-

Occupancy Calculation: Receptor occupancy is determined by comparing the binding potential during treatment to the baseline (drug-free) binding potential:

-

Occupancy (%) = 100 * (BPND_baseline - BPND_drug) / BPND_baseline

-

-

Data Modeling: The relationship between paliperidone dose or plasma concentration and D2 receptor occupancy is modeled to calculate parameters like the ED50 (the dose or concentration required to achieve 50% occupancy).[9]

Bioanalytical Quantification of Paliperidone (LC-MS/MS)

Objective: To accurately quantify the concentration of paliperidone in biological matrices such as human plasma.

Protocol Outline:

-

Sample Preparation:

-

A small volume of plasma (e.g., 100 µL) is aliquoted into a microcentrifuge tube.

-

An internal standard (e.g., a deuterated analog of paliperidone or a structurally similar compound) is added.

-

Protein precipitation is performed by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation to pellet the precipitated proteins.

-

Alternatively, Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used for cleaner samples and lower detection limits.[21]

-

-

Chromatographic Separation:

-

The supernatant from the precipitation step is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6mm, 5 µm) is typically used.[22]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.2% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[23]

-

Flow Rate: A typical flow rate is between 0.5 - 1.0 mL/min.[22][23]

-

-

Mass Spectrometric Detection:

-

The column eluent is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both paliperidone and the internal standard to ensure selectivity and sensitivity.

-

-

Quantification:

-

A calibration curve is constructed by analyzing samples with known concentrations of paliperidone (e.g., 0.20–30 ng/mL).[23]

-

The concentration of paliperidone in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

The method is validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, and stability.[21]

-

Summary of Clinical Efficacy and Safety

Clinical trials have consistently demonstrated the efficacy of long-acting injectable (LAI) formulations of paliperidone in delaying relapse in patients with schizophrenia compared to both placebo and oral antipsychotics.

Table 4: Efficacy of Long-Acting Injectable Paliperidone in Relapse Prevention

| Study | Comparison | Primary Endpoint | Key Result | Reference(s) |

|---|---|---|---|---|

| Pivotal Maintenance Study | INVEGA SUSTENNA® vs. Placebo | Time to first relapse | Significantly longer time to relapse vs. placebo (P<0.0001) | [24] |

| PRIDE Study | INVEGA SUSTENNA® vs. Oral Antipsychotics | Time to treatment failure/relapse | Median time to relapse was 416 days for INVEGA SUSTENNA® vs. 226 days for oral antipsychotics (P=0.011) | [25] |

| Recently Diagnosed Study | INVEGA SUSTENNA® vs. Oral Antipsychotics | Time to first relapse | Significantly longer time to relapse vs. oral antipsychotics (P=0.019) | [26] |

| Recently Diagnosed Study | INVEGA SUSTENNA® vs. Oral Antipsychotics | Relapse rate | 14.8% in the INVEGA SUSTENNA® group vs. 20.9% in the oral antipsychotics group (P=0.032) |[26] |

The safety profile of paliperidone is well-characterized, with common adverse events reflecting its receptor binding profile.

Table 5: Common Treatment-Emergent Adverse Events (TEAEs) for INVEGA SUSTENNA® (Incidence ≥5% and at least twice the rate of placebo in pivotal trials)

| Adverse Event | Description | Reference(s) |

|---|---|---|

| Injection-site reactions | Pain, swelling, or redness at the injection site. | [24][25] |

| Somnolence/Sedation | Drowsiness or feeling sleepy. | [24][25] |

| Dizziness | A sensation of lightheadedness or unsteadiness. | [24][25] |

| Akathisia | A movement disorder characterized by a feeling of inner restlessness. | [24][25] |

| Extrapyramidal disorder | Drug-induced movement disorders including dystonia, parkinsonism. | [24][25] |

| Weight increase | Increase in body weight was observed in 15.9% of patients in a 24-month study. | [25][26] |

| Hyperprolactinemia | Increased levels of the hormone prolactin. |[27] |

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The pharmacology and formulation of paliperidone extended release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychscenehub.com [psychscenehub.com]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. psychdb.com [psychdb.com]

- 7. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]

- 9. Dose-finding study of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy in patients with schizophrenia [pubmed.ncbi.nlm.nih.gov]

- 10. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-Acting Injectable Paliperidone Palmitate: A Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. salamandra.net [salamandra.net]

- 14. jrfglobal.com [jrfglobal.com]

- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 18. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 19. bioscientia.de [bioscientia.de]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Paliperidone | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. INVEGA SUSTENNA® (paliperidone palmitate) Pivotal Study [invegasustennahcp.com]

- 25. Landmark Study Shows Once-Monthly Long-Acting Therapy INVEGA® SUSTENNA® (paliperidone palmitate) Significantly Delayed Time to Relapse in Patients with Schizophrenia Compared to Daily Oral Antipsychotic [jnj.com]

- 26. INVEGA SUSTENNA® (paliperidone palmitate) Recently Diagnosed Study [invegasustennahcp.com]

- 27. Clinical Overview of INVEGA SUSTENNA [jnjmedicalconnect.com]

The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and environmental testing, the precision and reliability of measurements are paramount. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique renowned for its sensitivity and selectivity. However, its accuracy can be compromised by several factors, including sample matrix effects, instrument variability, and sample preparation inconsistencies. To surmount these challenges, the use of internal standards is a well-established practice, with deuterated internal standards emerging as the gold standard for achieving the highest levels of accuracy and precision.[1][2][3]

This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations surrounding the use of deuterated internal standards in mass spectrometry.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D).[2] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical and physical properties ensure they behave similarly throughout the analytical process.[1]

By adding a known concentration of the deuterated internal standard to the sample at the earliest stage of preparation, it experiences the same potential for loss during extraction, derivatization, and injection as the target analyte.[3] Furthermore, it is subjected to the same ionization suppression or enhancement effects in the mass spectrometer's ion source.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration, independent of many experimental variations.[3]

Advantages of Employing Deuterated Internal Standards

The primary advantage of using deuterated internal standards lies in their ability to compensate for a variety of analytical challenges:

-

Correction for Matrix Effects: Complex biological and environmental samples contain numerous endogenous compounds that can co-elute with the analyte and interfere with its ionization, leading to either suppression or enhancement of the signal. Since the deuterated standard has almost identical chromatographic and ionization properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]

-

Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, added at the beginning of this process, accounts for these losses.

-

Mitigation of Instrument Drift and Injection Inconsistency: Variations in instrument performance and injection volume can affect the signal intensity. The use of a signal ratio effectively normalizes these fluctuations.[1]

-

Improved Accuracy and Precision: The culmination of these corrective capabilities leads to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the quantitative results.

Quantitative Data Summary

The impact of using deuterated internal standards on assay performance is evident in the following tables, which summarize quantitative data from various studies.

Table 1: Comparison of Assay Precision With and Without a Deuterated Internal Standard for Pesticide Analysis in Cannabis Matrices

| Analyte | Matrix | Without Internal Standard (%RSD) | With Deuterated Internal Standard (%RSD) |

| Imidacloprid | Cannabis Flower | > 50% | < 20% |

| Myclobutanil | Cannabis Concentrate | > 45% | < 15% |

| Tebuconazole | Edible Product | > 60% | < 25% |